2-(2-Phenylcyclopropyl)acetonitrile

LSD1/KDM1A Inhibition Epigenetics Oncology

Medicinal chemistry teams targeting LSD1 for oncology require conformationally rigid building blocks to achieve low-nanomolar potency. Standard phenylacetonitrile lacks the cyclopropyl constraint essential for metabolic stability and target binding. - Key intermediate for (trans)-2-phenylcyclopropylamine-based LSD1 inhibitors (patented oncology series) - Fsp3 = 0.36 vs 0.0 for flexible analogs - quantifies physicochemical impact - 95% purity, cyclopropane ring for conformational restriction & bioisosteric replacement - Available for immediate R&D procurement; direct nitrile handle for further functionalization

Molecular Formula C11H11N
Molecular Weight 157.216
CAS No. 64584-03-8
Cat. No. B2964403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylcyclopropyl)acetonitrile
CAS64584-03-8
Molecular FormulaC11H11N
Molecular Weight157.216
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)CC#N
InChIInChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2
InChIKeyPIGHKMGUJVDMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylcyclopropyl)acetonitrile Overview


2-(2-Phenylcyclopropyl)acetonitrile (CAS 64584-03-8) is a specialized cyclopropyl nitrile with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . It features a cyclopropane ring fused to a phenyl group and an acetonitrile moiety, a structural motif prized in medicinal chemistry for introducing conformational rigidity and metabolic stability into drug candidates. This compound is a key intermediate in the synthesis of more complex bioactive molecules [1]. Specifically, the (trans)-2-phenylcyclopropylamine motif, directly accessible from this nitrile, is a critical pharmacophore in potent LSD1/KDM1A inhibitors currently in development for oncology applications [2]. The compound is commercially available, typically at 95% purity, from specialized chemical suppliers .

Key intermediate for trans-2-phenylcyclopropylamine motif used in LSD1 inhibitor synthesis
Conformationally restricted cyclopropane scaffold for drug discovery SAR studies
Diastereoselective synthetic routes reported for scalable access

2-(2-Phenylcyclopropyl)acetonitrile: Why It's Irreplaceable


The specific substitution pattern of 2-(2-Phenylcyclopropyl)acetonitrile is critical for the downstream biological activity of the final drug candidates it helps create. Simpler analogs lack the precise combination of structural features that this compound provides. For instance, replacing it with 2-phenylacetonitrile omits the crucial cyclopropyl ring, which is often required to restrict molecular conformation and improve metabolic stability, a class-level inference from the known behavior of cyclopropyl groups in drug design [1]. Conversely, using a non-phenyl cyclopropyl acetonitrile removes the aromatic ring necessary for key π-stacking interactions within a target protein's binding pocket. This compound's value lies in its ability to serve as a specific, pre-formed scaffold that combines the cyclopropane ring, phenyl group, and a versatile nitrile handle in a single entity. This combination is not found in more common, off-the-shelf alternatives, making it a non-fungible building block for specific synthetic routes targeting conformationally-constrained bioactive molecules [2].

This compound Cyclopropyl-phenyl-acetonitrile scaffold with conformational rigidity
2-Phenylacetonitrile Lacks cyclopropane ring; may not replicate constrained bioactive conformation Class-level inference: cyclopropane restriction often critical for target potency
This compound Contains phenyl group for π-stacking interactions
Non-phenyl cyclopropyl acetonitrile Absence of aromatic ring may alter binding pocket complementarity Reported binding models rely on aryl interactions

2-(2-Phenylcyclopropyl)acetonitrile: Supporting Evidence


LSD1 Inhibition Potency from Conformational Restriction

The core 2-phenylcyclopropyl motif is essential for the high potency of clinical-stage LSD1 inhibitors. A derivative containing this exact scaffold, (3-{4-[(trans-2-phenylcyclopropyl)amino]piperidin-1-yl}azetidin-3-yl)acetonitrile, demonstrates potent inhibition of the LSD1 enzyme with an IC50 of 30 nM in a biochemical assay [1]. This level of activity is directly attributable to the conformationally restricted trans-phenylcyclopropyl group, which locks the molecule in a bioactive conformation. Simpler, non-constrained amine analogs would be expected to have significantly reduced affinity due to a higher entropic penalty upon binding. This is a class-level inference, as direct comparator data for the parent nitrile is not available.

LSD1 inhibition potency
Class-level inference
30 nM IC₅₀ (derivative)
LANCE assay
Supports constrained scaffold's role in target engagement
Data for trans-phenylcyclopropylamine derivative; product is the synthetic precursor
LSD1/KDM1A Inhibition Epigenetics Oncology

Enhanced Diastereoselectivity in Cyclopropanation

The Corey-Chaykovsky cyclopropanation of substituted phenylacetonitriles, which produces compounds like 2-(2-phenylcyclopropyl)acetonitrile, has been optimized to deliver diastereomerically pure products [1]. The substitution on the phenyl ring influences the reaction's stereochemical outcome. While the research paper does not provide a direct yield comparison for the unsubstituted 2-(2-phenylcyclopropyl)acetonitrile itself, it establishes that aryl cyclopropylnitriles can be synthesized with high diastereoselectivity under these conditions. This is in contrast to methods using simpler alkyl acetonitriles, which may provide lower selectivity or require more complex purification.

Diastereoselective cyclopropanation
Class-level inference
Diastereomerically pure product class reported
One-pot Knoevenagel/Corey-Chaykovsky
Efficient selective synthetic routes support reliable procurement
Direct yield comparison for unsubstituted parent not available
Synthetic Methodology Cyclopropanation Process Chemistry

Patented Intermediate for LSD1 Inhibitors

2-(2-Phenylcyclopropyl)acetonitrile, or its closely related amine derivative, is explicitly claimed and exemplified as a key synthetic intermediate in patent families covering LSD1 inhibitors, such as US10676457 and US9994546 [1]. This patent coverage provides a direct link between the procurement of this specific building block and the synthesis of novel, patent-protected therapeutic entities. This is a concrete differentiator; generic or less specific analogs would not share this direct connection to the same high-value intellectual property.

Patent linkage
Direct head-to-head
Explicitly claimed intermediate in LSD1 inhibitor patents
US9994546, CN106488915B
Direct path to patented drug candidate synthesis
Simpler acetonitrile derivatives not covered by same IP
LSD1 Inhibitor Pharmaceutical Intermediate Patent Literature

Fsp3 and Conformational Restriction Advantage

2-(2-Phenylcyclopropyl)acetonitrile has a calculated fraction of sp3 hybridized carbons (Fsp3) of 0.36 . This value is significantly higher than that of its flat, aromatic analog 2-phenylacetonitrile (Fsp3 = 0.0). A higher Fsp3 is a recognized favorable property in drug discovery, correlating with improved aqueous solubility, lower melting points, and a higher probability of clinical success. The cyclopropane ring also introduces conformational restriction, which can improve target selectivity compared to more flexible linkers.

Fsp³ advantage
Data to verify
Fsp³ 0.36 vs 0.0 (2-phenylacetonitrile)
Calculated property
Higher fraction sp³ correlates with improved drug-like properties
Source not independently verified; confirm if critical for selection
Drug Design Physicochemical Properties Fragment-Based Drug Discovery

2-(2-Phenylcyclopropyl)acetonitrile Applications


LSD1 Inhibitor Synthesis for Cancer Epigenetics

This compound is a direct precursor to the (trans)-2-phenylcyclopropylamine warhead found in potent, selective LSD1 inhibitors, as evidenced by patent literature [1]. Medicinal chemistry teams developing novel oncology therapeutics targeting LSD1 should procure this specific intermediate to synthesize and expand upon these patented series. Using a generic amine would not provide the required conformational constraint to achieve the reported 30 nM potency, potentially leading to inactive compounds and wasted synthetic effort [2].

Conformational Effects in SAR Studies

The cyclopropane ring in 2-(2-phenylcyclopropyl)acetonitrile is a classic bioisostere used to introduce conformational restriction [3]. Researchers can use this compound as a building block to generate libraries of constrained analogs, comparing their activity to flexible controls to map the bioactive conformation of a target protein. The quantitative Fsp3 difference (0.36 vs. 0.0 for phenylacetonitrile) provides a concrete metric for interpreting changes in physicochemical properties during lead optimization .

Cyclopropane API Process Chemistry Development

The established diastereoselective synthetic methods for this class of compounds, such as the one-pot Knoevenagel/Corey-Chaykovsky sequence, make it a relevant model substrate for process chemists [3]. Procuring 2-(2-phenylcyclopropyl)acetonitrile allows for the development and optimization of scalable cyclopropanation methodologies, which are crucial for the industrial manufacture of cyclopropane-containing active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
LSD1 inhibitor synthesis for cancer epigenetics research
trans-2-phenylcyclopropylamine scaffold access
Target engagement in LSD1 biochemical assays (derivative context)
Conformational SAR studies
Conformationally constrained bioisostere building block
Conformational-activity relationship mapping and Fsp³ comparison
Cyclopropane process chemistry development
Scalable cyclopropanation substrate
Diastereoselectivity and yield optimization for API intermediates
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